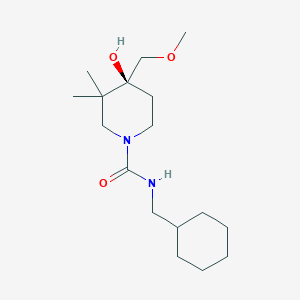![molecular formula C16H17N3O2 B5634923 2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)
2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one" is of interest due to its unique structure and potential as a chemical intermediate in various syntheses. While not directly found in the cited papers, insights into related compounds provide a foundational understanding of its synthesis, structural characteristics, and chemical behavior.
Synthesis Analysis
Research on similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives, outlines methods for constructing complex tricyclic structures through oxidative cyclization and palladium-catalyzed transformations. These methods could be adapted for synthesizing the target compound, emphasizing the importance of selecting appropriate precursors and conditions for achieving the desired tricyclic framework (Hu et al., 2000).
Molecular Structure Analysis
Structural analyses of related heterocyclic compounds reveal the significance of X-ray crystallography and NMR spectroscopy in determining molecular configurations, especially for compounds with complex tricyclic systems. These techniques could elucidate the precise structure of "this compound," including stereochemistry and conformational preferences (L. Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of pyrrolo[1,2-d][1,2,4]triazines involves nucleophilic substitutions and electrophilic additions, influenced by the presence of nitrogen atoms in the triazine ring. These reactions enable the introduction of various functional groups, potentially modifying the physical and chemical properties of the compound for specific applications (A. Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be inferred from similar compounds within the pyrrolo[1,2-d][1,2,4]triazine family. These properties are crucial for understanding the compound's behavior in different solvents and conditions, impacting its handling and application in further chemical syntheses (P. Tähtinen et al., 1999).
Chemical Properties Analysis
The chemical stability and reactivity of "this compound" can be assessed through studies on similar heterocyclic compounds. Factors such as the presence of electron-withdrawing or donating groups, the influence of substituents on the triazine ring, and the potential for intramolecular interactions play significant roles in determining the compound's chemical behavior and reactivity profile (M. El-Abadelah et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one” is not known, similar compounds have shown a wide range of biological activities. These include acting as inhibitors for various enzymes and pathways, such as Eg5, VEGFR-2, c-Met/VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway .
Direcciones Futuras
Given the wide range of biological activities exhibited by similar compounds, there is significant potential for future research and development in this area . This could include further exploration of their synthesis, investigation of their mechanism of action, and testing of their potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-phenylmethoxypropyl)pyrrolo[1,2-d][1,2,4]triazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16-15-8-4-9-18(15)13-17-19(16)10-5-11-21-12-14-6-2-1-3-7-14/h1-4,6-9,13H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXPFPNIVISNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN2C(=O)C3=CC=CN3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

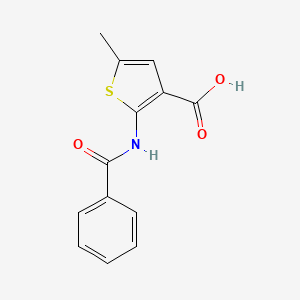


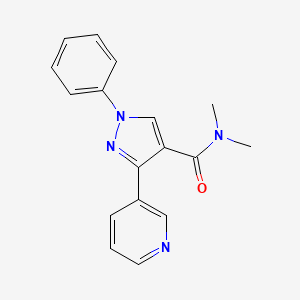
![[1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5634898.png)
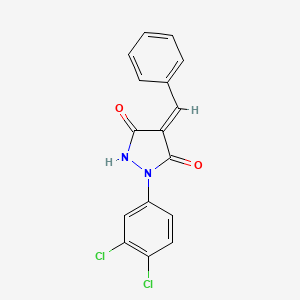
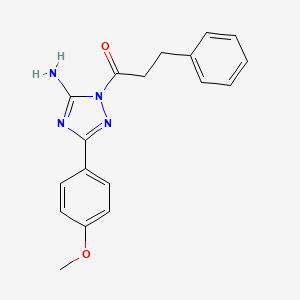
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634916.png)
![9-[(isopropylthio)acetyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634929.png)

![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)
